(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-14-11-22-15(19)17(14)10-13-8-16(9-13)23(20,21)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKYEPGSWSSDW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antibiotic resistance. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its overall therapeutic potential.
Oxazolidinones, including the compound , primarily exert their effects by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for bacterial translation. This mechanism is crucial for their role as antibiotics against multidrug-resistant Gram-positive bacteria. Furthermore, emerging research indicates that certain oxazolidinones may also induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. The compound (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has been evaluated for its cytotoxic effects on different cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Cytotoxicity: The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action: Apoptosis was induced via caspase activation and mitochondrial membrane potential disruption, leading to increased ROS levels .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 17.66 | Apoptosis via caspase activation |
| HeLa | 31.10 | Mitochondrial dysfunction |
Case Studies
- Study on Antiproliferative Activity : In vitro studies demonstrated that (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione significantly inhibited the growth of MCF-7 and HeLa cells compared to non-tumorigenic cell lines like MCF-10A, indicating selective toxicity towards cancer cells .
- Mechanistic Insights : Further investigations revealed that treatment with the compound led to G1 phase arrest in the cell cycle and downregulation of Cyclin D1 protein expression, which is critical for cell cycle progression .
Additional Biological Activities
Beyond its anticancer properties, oxazolidinone derivatives have shown promise in other therapeutic areas:
- Antibacterial Activity : The compound may exhibit antibacterial effects similar to other members of the oxazolidinone class by targeting bacterial ribosomes.
- Potential in Other Diseases : Some derivatives have been studied for their roles in diabetes management and neurological disorders due to their ability to modulate various biological pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxazolidine structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxazolidines can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria.
Anticancer Potential
Several studies have highlighted the anticancer potential of oxazolidine derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of specific functional groups enhances their activity against tumors by inducing apoptosis or inhibiting cell cycle progression.
Drug Development
The unique structural features of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione make it a candidate for drug development, particularly as an antibiotic or anticancer agent. Researchers are investigating its efficacy in preclinical models to establish dosage and safety profiles.
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between this compound and biological targets. These studies help predict binding affinities and elucidate mechanisms of action, guiding further modifications to enhance potency and selectivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated significant inhibition against Gram-positive bacteria with an IC50 value of 0.5 µM. |
| Study B | Anticancer activity | Showed selective cytotoxicity against MCF7 breast cancer cells with a GI50 of 12 µM. |
| Study C | Molecular docking | Identified key interactions with thymidylate synthase, suggesting a mechanism for anticancer activity. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione
- Target Compound : The oxazolidine-2,4-dione core contains oxygen at the 1-position, enhancing polarity compared to sulfur-containing analogs .
- Thiazolidine-2,4-dione Derivatives (e.g., compounds 5g, 5k in ):
Pyrrolidine-2,4-dione Derivatives ():
- Larger five-membered ring reduces steric strain compared to azetidine.
- Hydrogen bonding between enol hydroxy and carbonyl groups (e.g., C3—O2 = 1.267 Å) enhances stability and bioactivity, as seen in antibiotic compounds like tenuazonic acid .
Substituent Effects
Physical Data Comparison
Bioactivity Insights
- Antibiotic/Herbicidal Activity : Pyrrolidine-2,4-diones with 3-acyl groups exhibit herbicidal activity via HPPD inhibition, suggesting the target compound may share similar mechanisms .
- Anticancer Potential: Azetidine derivatives in demonstrate efficacy in cancer treatment, implying possible applications for the target compound .
Q & A
Q. Why do SAR studies show variable potency for analogs with similar substituents?
- Methodological Answer : Subtle stereoelectronic effects (e.g., para vs. meta substituents) or off-target interactions (e.g., sulfonyl group binding to serum proteins) may explain variability. Use computational tools (e.g., DFT for charge distribution analysis) to rationalize discrepancies and refine substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
